![molecular formula C7H16ClNO B13603183 [1-(Dimethylamino)cyclobutyl]methanolhydrochloride CAS No. 2792186-84-4](/img/structure/B13603183.png)
[1-(Dimethylamino)cyclobutyl]methanolhydrochloride
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Overview
Description
[1-(Dimethylamino)cyclobutyl]methanolhydrochloride: is a chemical compound with the molecular formula C₇H₁₅NO·HCl It is a derivative of cyclobutanemethanol, where the hydroxyl group is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride typically involves the reaction of cyclobutanemethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Dimethylamino)cyclobutyl]methanolhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a reactant in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular responses .
Comparison with Similar Compounds
[1-(Dimethylamino)methyl]cyclobutylmethanol: This compound has a similar structure but with a methyl group attached to the cyclobutyl ring.
Cyclobutanemethanol: The parent compound without the dimethylamino substitution.
Uniqueness: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.
Biological Activity
[1-(Dimethylamino)cyclobutyl]methanolhydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name: [1-(Dimethylamino)cyclobutyl]methanol hydrochloride
- Molecular Formula: C7H15ClN2O
- Molecular Weight: 162.66 g/mol
Physical Properties
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems and cellular signaling pathways. It is hypothesized to act as a modulator of certain receptors, potentially influencing:
- Neurotransmitter Release: The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, which can affect mood and cognitive functions.
- Receptor Binding: It may bind to specific receptor sites, altering their activity and leading to downstream effects in cellular signaling.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- CNS Stimulation: Preliminary studies suggest that it may have stimulant properties, potentially impacting alertness and cognitive performance.
- Anxiolytic Effects: Some evidence points towards anxiolytic (anxiety-reducing) effects, making it a candidate for further exploration in anxiety disorder treatments.
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of this compound on rodent models. Key findings included:
- Increased Locomotor Activity: Rodents administered the compound showed a significant increase in locomotor activity compared to control groups.
- Reduced Anxiety-like Behavior: In elevated plus-maze tests, treated rodents exhibited reduced anxiety-like behaviors.
Study 2: Receptor Interaction Analysis
This study focused on the interaction of the compound with serotonin receptors:
- Binding Affinity: The compound demonstrated a moderate binding affinity for the 5-HT2A receptor subtype.
- Functional Assays: In vitro assays indicated that it could act as a partial agonist at this receptor, suggesting potential therapeutic applications in mood disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Mechanism of Action | Notable Effects |
---|---|---|
This compound | Modulates neurotransmitter release | CNS stimulation, anxiolytic effects |
Sibutramine hydrochloride | Serotonin reuptake inhibitor | Weight loss, increased energy |
Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | Antidepressant effects |
Properties
CAS No. |
2792186-84-4 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)7(6-9)4-3-5-7;/h9H,3-6H2,1-2H3;1H |
InChI Key |
AJCXEWDDXGXMTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC1)CO.Cl |
Origin of Product |
United States |
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